![molecular formula C12H10N4O B11715610 N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a pyridine ring and a hydrazone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide can be synthesized through the condensation reaction between pyridine-3-carbohydrazide and pyridine-3-carbaldehyde. The reaction typically involves mixing the two reactants in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of a hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antifungal agent.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks.
Coordination Chemistry:
Wirkmechanismus
The mechanism of action of N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The molecular targets and pathways involved include inhibition of bacterial enzymes and disruption of fungal cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide
- N’-[(E)-phenylmethylidene]pyridine-3-carbohydrazide
- N’-[(E)-(3-Fluoro-pyridin-2-yl)methylidene]pyridine-3-carbohydrazide
Uniqueness
N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide is unique due to its specific hydrazone linkage and the presence of two pyridine rings. This structural feature enhances its ability to form stable complexes with metal ions and participate in various chemical reactions. Additionally, its potential biological activity as an antibacterial and antifungal agent sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C12H10N4O |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
N-[(E)-pyridin-3-ylmethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O/c17-12(11-4-2-6-14-9-11)16-15-8-10-3-1-5-13-7-10/h1-9H,(H,16,17)/b15-8+ |
InChI-Schlüssel |
UPHZOSQZSJURSS-OVCLIPMQSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


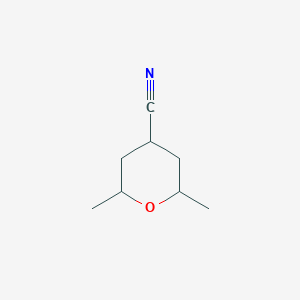
![2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B11715535.png)
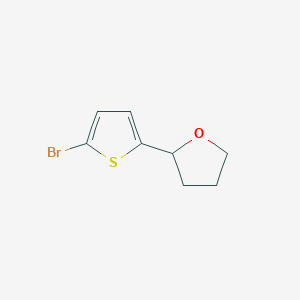
![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)
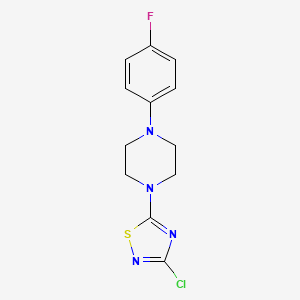
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)

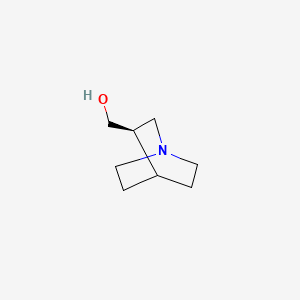
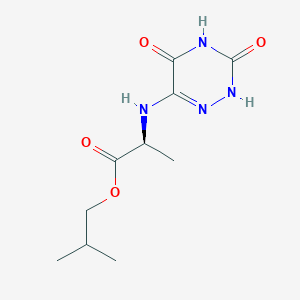
![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
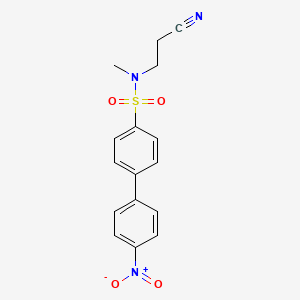
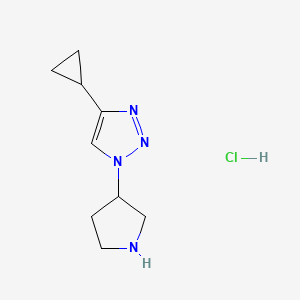
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
